Andrograpanin (Standard)
Description
Natural Occurrence and Isolation Context of Andrograpanin from Andrographis paniculata
Andrograpanin is a naturally occurring, albeit minor, constituent of Andrographis paniculata (Burm.f.) Nees, a herbaceous plant belonging to the Acanthaceae family. jst.go.jprjptonline.orgfrontiersin.org This plant, commonly known as "King of Bitters," is native to India and Sri Lanka and is widely cultivated in Southern and Southeastern Asia. mdpi.comwikipedia.org The primary bioactive compounds of the plant are found in its aerial parts, specifically the leaves and stems. rjptonline.orgphcogres.com
The isolation of Andrograpanin from the plant matrix is a multi-step process. researchgate.net Typically, the dried, powdered plant material is first subjected to extraction using a solvent such as ethanol (B145695) or methanol. jst.go.jpfrontiersin.org This crude extract, containing a complex mixture of phytochemicals, is then partitioned using various solvents of differing polarities to separate compounds into fractions. mdpi.com Andrograpanin is often found in the ethyl acetate (B1210297) or methanolic fractions. mdpi.comnih.gov Final purification is achieved through advanced chromatographic techniques, such as column chromatography, which separates the individual compounds based on their physical and chemical properties, yielding pure Andrograpanin. jst.go.jpresearchgate.net Its structure is then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net
Table 1: Chemical Properties of Andrograpanin
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C20H30O3 | targetmol.comglpbio.com |
| Molecular Weight | 318.45 g/mol | targetmol.comglpbio.com |
| CAS Number | 82209-74-3 | targetmol.comglpbio.com |
| Class | Labdane (B1241275) Diterpenoid Lactone | ontosight.ai |
| Synonyms | 19-HYDROXY-8(17),13-LABDADIEN-16,15-OLIDE | targetmol.com |
Historical Perspective of Andrographis paniculata in Research and the Emergence of Andrograpanin
Andrographis paniculata has been a cornerstone of traditional medicine systems, including Ayurveda and Traditional Chinese Medicine, for centuries, used for a variety of ailments. mdpi.comnih.govlupinepublishers.com This extensive traditional use spurred modern scientific investigation into its chemical composition to identify the compounds responsible for its effects. nih.gov
Initial phytochemical research on the plant, dating back to the early 20th century, led to the isolation of its most abundant and bitter-tasting constituent, Andrographolide (B1667393). wikipedia.org For decades, research predominantly focused on Andrographolide and a few other major diterpenoids like Neoandrographolide (B1678159) and Deoxyandrographolide. phcogres.com
Significance of Diterpenoid Lactones in Drug Discovery Research
Andrograpanin belongs to the diterpenoid lactones, a large and structurally diverse class of natural products. ontosight.airesearchgate.net These compounds are characterized by a 20-carbon (diterpene) core structure derived from isoprene (B109036) units, which includes a lactone (a cyclic ester) ring. nih.gov Diterpenoid lactones are secondary metabolites found in numerous plant families and are of significant interest in drug discovery and development. nih.govbohrium.com
The importance of this class of compounds stems from the wide array of biological activities they exhibit. nih.govresearchgate.net Many diterpenoid lactones have demonstrated potent anti-inflammatory, antimicrobial, and antitumor properties in preclinical studies. nih.govbohrium.comresearchgate.net The specific arrangement of functional groups and the stereochemistry of the molecule heavily influence its biological targets and efficacy. acs.org For instance, the presence of an α,β-unsaturated γ-lactone ring in some diterpenoids has been linked to enhanced antiproliferative effects. acs.org
Andrographis paniculata is a particularly rich source of ent-labdane diterpenoid lactones, which are considered its primary bioactive constituents. jst.go.jpnih.gov The investigation of these compounds, from the major component Andrographolide to minor ones like Andrograpanin, provides a valuable platform for structure-activity relationship (SAR) studies. nih.govresearchgate.net By comparing the activities of structurally similar diterpenoid lactones, researchers can identify key chemical features responsible for specific biological effects, guiding the design of new therapeutic agents. nih.govbohrium.com
**Table 2: Major Diterpenoid Lactones from *Andrographis paniculata***
| Compound Name | Biological Activities Investigated | Source(s) |
|---|---|---|
| Andrographolide | Anti-inflammatory, Antiviral, Immunostimulatory, Hepatoprotective | rjptonline.orgphcogres.comscirp.org |
| Neoandrographolide | Anti-inflammatory, Antiviral, Hepatoprotective | phcogres.comscirp.org |
| 14-Deoxy-11,12-didehydroandrographolide | Immunostimulatory, Anti-atherosclerotic, Anti-inflammatory | frontiersin.orgphcogres.comscirp.org |
| 14-Deoxyandrographolide | Immunostimulatory, Hepatoprotective | phcogres.comscirp.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[(1R,4aS,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-14-5-8-17-19(2,13-21)10-4-11-20(17,3)16(14)7-6-15-9-12-23-18(15)22/h9,16-17,21H,1,4-8,10-13H2,2-3H3/t16-,17-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKBRRFSRMDTJB-JYBIWHBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901107773 | |
| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82209-74-3 | |
| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82209-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Andrograpanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANDROGRAPANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89M92UDM18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Activities of Andrograpanin: Research Perspectives
Anti-inflammatory Efficacy Studies of Andrograpanin
Andrograpanin demonstrates notable anti-inflammatory properties through various mechanisms, including the modulation of key signaling pathways and the inhibition of inflammatory mediators. biosynth.comtargetmol.com Research indicates its potential as a lead compound for the development of new anti-inflammatory drugs. researchgate.netnih.gov
Modulation of Pro-inflammatory Cytokines and Mediators in Cellular Models
Andrograpanin has been shown to effectively reduce the production of several pro-inflammatory cytokines in cellular models. nih.govcapes.gov.br In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, andrograpanin inhibited the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12p70 (IL-12p70) in a dose-dependent manner. nih.govcapes.gov.brwindows.net This inhibitory effect is linked to the downregulation of the p38 mitogen-activated protein kinase (MAPKs) signaling pathway. nih.govcapes.gov.brphcogrev.com By suppressing the p38 MAPKs pathway, andrograpanin consequently reduces the gene expression levels of these pro-inflammatory cytokines. researchgate.netnih.gov Although it inhibits genes targeted by Nuclear Factor-kappa B (NF-κB), direct binding of andrograpanin to the NF-κB transcription factor has not been demonstrated. biosynth.comphcogrev.com
Table 1: Effect of Andrograpanin on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
Cytokine Cell Model Key Finding Underlying Mechanism Source TNF-α LPS-stimulated macrophages Dose-dependent inhibition of production. Downregulation of p38 MAPKs signaling pathway. [6, 10, 11] IL-6 LPS-stimulated macrophages Dose-dependent inhibition of production. Downregulation of p38 MAPKs signaling pathway. [6, 10, 11] IL-12p70 LPS-stimulated macrophages Dose-dependent inhibition of production. Downregulation of p38 MAPKs signaling pathway. [6, 10]
Inhibition of Nitric Oxide Production in Inflammatory Responses
A key aspect of andrograpanin's anti-inflammatory activity is its ability to inhibit the overproduction of nitric oxide (NO), a significant mediator in inflammatory processes. nih.govcapes.gov.br In LPS-activated macrophage cells, andrograpanin curbed NO production in a concentration-dependent manner. researchgate.netnih.govmdpi.com This effect is achieved by down-regulating the gene expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. researchgate.netnih.govphcogj.com While andrograpanin does inhibit NO production, one study noted its IC50 value was greater than 100 µM, suggesting it is less potent than other compounds from Andrographis paniculata like andrographolide (B1667393). mdpi.com
Investigation of Andrograpanin's Impact on Inflammatory Cell Infiltration
Research has shown that andrograpanin can reduce the infiltration of inflammatory cells at sites of inflammation. researchgate.net In a study on lipopolysaccharide (LPS)-induced uterine injury in mice, treatment with andrograpanin led to a decrease in inflammatory cell penetration and a more preserved uterine structure compared to the untreated group. researchgate.net The severity of inflammatory cell infiltration, necrosis, and edema was substantially reduced in the andrograpanin-treated groups. researchgate.net This effect was further quantified by a decrease in myeloperoxidase (MPO) activity, an enzyme marker for neutrophil infiltration, in the uterine tissue. researchgate.net Similarly, studies on other extracts containing andrograpanin have shown a reduction in the infiltration of inflammatory cells such as macrophages, lymphocytes, and neutrophils into lung tissue following viral infection. amegroups.org
Immunomodulatory Effects of Andrograpanin Research
Beyond its direct anti-inflammatory actions, andrograpanin also exhibits immunomodulatory properties by influencing the behavior and function of immune cells. biosynth.comontosight.ai
Impact on Leukocyte Chemotaxis and CXCR4 Receptor Modulation
Andrograpanin has been found to specifically enhance leukocyte chemotaxis induced by the chemokine stromal cell-derived factor-1alpha (SDF-1α). phcogrev.comnih.gov This effect was observed in Jurkat and THP-1 cells, which are models for T-cells and monocytes, respectively. targetmol.comphcogrev.comnih.gov The compound's action is specific to the CXC chemokine receptor-4 (CXCR4), the receptor for SDF-1α. nih.gov It did not enhance cell migration induced by other chemokines like RANTES or monocyte chemotactic protein-1 (MCP-1). nih.gov The mechanism for this enhancement does not appear to involve direct interaction with the receptor-G protein coupling, as andrograpanin did not affect the binding of SDF-1α to CXCR4 or the subsequent G protein activation. nih.gov However, research suggests that the effect might be related to receptor internalization, as andrograpanin was found to significantly reduce the SDF-1α-induced internalization of the CXCR4 receptor. nih.gov
Table 2: Andrograpanin's Effect on Leukocyte Chemotaxis
Parameter Cell Models Observation Proposed Mechanism Source SDF-1α-induced chemotaxis Jurkat, THP-1 Enhanced Reduced SDF-1α-induced CXCR4 internalization. [7, 9] RANTES/MCP-1-induced chemotaxis Jurkat, THP-1 No effect Action is specific to the SDF-1α/CXCR4 axis. phcogrev.com SDF-1α binding to CXCR4 - No effect Does not directly interfere with ligand-receptor binding. phcogrev.com
Influence on Immune Cell Activation and Function
Andrograpanin has been identified as having a potential influence on immune cell activation. frontiersin.org In one study investigating compounds from Andrographis paniculata for their effects on enterovirus 71, andrograpanin was tested for its ability to induce interferon-gamma (IFNγ). frontiersin.org The results showed that andrograpanin, among other compounds, did not significantly induce IFNγ transcription. frontiersin.org The study suggested that inhibiting IFNγ expression might be beneficial for anti-inflammatory effects during the immune homeostatic phase. frontiersin.org Andrograpanin's role as an anti-inflammatory and anti-infective agent points to its capacity to modulate immune responses. frontiersin.orgresearchgate.net
Anti-infectious and Antimicrobial Research on Andrograpanin
Andrograpanin, a secondary metabolite derived from the leaves of Andrographis paniculata, has demonstrated significant potential as an anti-infectious and antimicrobial agent. nih.govujpah.in Research has highlighted its ability to combat microbial infections, which have become a global threat due to increasing drug resistance. nih.gov The anti-infective properties of andrograpanin are a key area of its pharmacological investigation. ujpah.infrontiersin.org
Inhibition of Biofilm Formation in Bacterial Pathogens
A significant aspect of Andrograpanin's antimicrobial activity is its ability to inhibit the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antimicrobial drugs. nih.gov
One study demonstrated that andrograpanin, at a concentration of 0.15 mM, significantly inhibited biofilm production by Pseudomonas aeruginosa when used in conjunction with 0.0084 mM of gentamicin (B1671437). nih.govresearchgate.net This inhibitory effect was associated with a reduction in the production of extracellular polymeric substances (EPS), which are crucial components of the biofilm matrix. nih.govresearchgate.net The structural changes in the biofilm following treatment with andrograpanin have been visualized using advanced microscopy techniques, including fluorescence microscopy, atomic force microscopy, and field emission scanning electron microscopy. nih.gov
Furthermore, research on Serratia marcescens showed that andrographolide, a related compound from which andrograpanin is derived, led to a 90% reduction in biofilm formation at a concentration of 100 µg/ml. rjptonline.org This effect was confirmed through microtiter plate assays and light microscopy. rjptonline.org Studies on Listeria monocytogenes also revealed that andrographolide could significantly reduce biofilm biomass by up to 73.7% at a concentration of 1 mg/mL. mdpi.com This was accompanied by the disruption of mature biofilms and a decrease in the number of viable bacterial cells within them. mdpi.com
Interactive Data Table: Inhibition of Biofilm Formation by Andrograpanin and Related Compounds
| Bacterial Pathogen | Compound | Concentration | Biofilm Inhibition | Reference |
|---|---|---|---|---|
| Pseudomonas aeruginosa | Andrograpanin (with Gentamicin) | 0.15 mM | Significant | nih.gov |
| Serratia marcescens | Andrographolide | 100 µg/ml | 90% | rjptonline.org |
| Listeria monocytogenes | Andrographolide | 1 mg/mL | 73.7% | mdpi.com |
Anti-virulence Factor Research in Microbial Systems
The anti-infectious properties of andrograpanin extend to the inhibition of virulence factors, which are molecules produced by pathogens that enable them to cause disease. wjgnet.com By targeting these factors, antivirulence therapies aim to disarm bacteria without directly killing them, potentially reducing the evolutionary pressure for antibiotic resistance. wjgnet.com
Research has shown that andrograpanin can impair the production of several virulence factors in Pseudomonas aeruginosa. nih.gov In silico molecular simulation studies have predicted that andrograpanin interacts with key proteins involved in quorum sensing (QS), a cell-to-cell communication system that regulates virulence. nih.gov These proteins include LasI, LasR, RhlI, and the swarming motility protein BswR. nih.govresearchgate.net By interfering with QS, andrograpanin can disrupt the coordinated expression of virulence genes. nih.gov
Specifically, treatment with andrograpanin in the presence of gentamicin led to a significant reduction in the production of exoprotease, LasB elastase, rhamnolipid, and pyocyanin (B1662382) in P. aeruginosa. researchgate.net Furthermore, the swarming motility of the bacteria was also inhibited. researchgate.net Similarly, andrographolide has been shown to down-regulate the expression of most virulence genes in Listeria monocytogenes by interfering with its Agr QS system. mdpi.com This resulted in a decreased ability of the bacteria to secrete listeriolysin O (LLO) and to adhere to and invade Caco-2 cells. mdpi.com
Evaluations against Specific Viral Agents in Research Models
While much of the anti-infectious research has focused on bacteria, some studies have explored the antiviral potential of compounds from Andrographis paniculata. Andrographolide, a major bioactive component of the plant, has shown activity against a broad range of viruses. nih.govbiorxiv.org
For instance, andrographolide has demonstrated inhibitory effects against Dengue virus (DENV). In HepG2 and HeLa cell lines infected with DENV serotype-2, andrographolide significantly reduced cellular infection and virus output. mdpi.com The effective concentration (EC50) was found to be 21.304 µM in HepG2 cells and 22.739 µM in HeLa cells for DENV-2. nih.govmdpi.com
Andrographolide and its derivatives have also been investigated for their activity against influenza viruses. mdpi.com In vitro assays have shown their effectiveness against various subtypes, including H1N1, H9N2, and H5N1. mdpi.comfrontiersin.org Furthermore, andrographolide has been reported to inhibit the human immunodeficiency virus (HIV). nih.gov
Antiproliferative and Anticancer Research on Andrograpanin
Andrograpanin and its parent compound, andrographolide, have been extensively studied for their potential as anticancer agents. mdpi.comresearchgate.netlongdom.org Research has demonstrated their ability to inhibit the proliferation of a wide array of cancer cell lines. mdpi.comphcogrev.com
In Vitro Cytotoxicity and Apoptosis Induction Studies
In vitro studies have consistently shown that andrographolide is cytotoxic to various cancer cell lines. mdpi.comphcogrev.com This cytotoxicity is often mediated through the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. mdpi.compeerj.com
Andrographolide has been shown to induce apoptosis in human colorectal carcinoma Lovo cells, human leukemia HL-60 cells, and human prostate cancer PC-3 cells. mdpi.comnih.gov The induction of apoptosis is often associated with the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential. f1000research.comnih.gov For example, in colon cancer HT-29 cells, andrographolide-induced apoptosis was linked to increased intracellular ROS levels. nih.gov
The apoptotic process triggered by andrographolide involves the activation of key cellular pathways. In many cancer cells, it enhances the expression of the pro-apoptotic protein Bax while reducing the expression of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic pathway. frontiersin.org Furthermore, andrographolide has been observed to activate caspases, which are proteases that execute the apoptotic program. mdpi.com For instance, in PC-3 prostate cancer cells, it led to the activation of caspase-8 and caspase-9. academicjournals.org
Interactive Data Table: In Vitro Cytotoxicity of Andrographolide in Cancer Cell Lines
| Cancer Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|
| Colorectal Carcinoma (Lovo) | Cytotoxicity, Apoptosis | Intrinsic and extrinsic apoptotic pathways | nih.gov |
| Leukemia (HL-60) | Apoptosis | Increased Bax/Bcl-2 ratio, cytochrome c release | mdpi.com |
| Prostate Cancer (PC-3) | Apoptosis | Caspase-8 and caspase-9 activation | academicjournals.org |
| Colon Cancer (HT-29) | Cytotoxicity, Apoptosis | Increased ROS, mitochondrial membrane disruption | nih.gov |
| Luminal-like Breast Cancer (MCF-7) | Inhibition of proliferation | Dose- and time-dependent | frontiersin.org |
Effects on Cell Cycle Progression in Cancer Cell Lines
In addition to inducing apoptosis, andrographolide can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. mdpi.com This prevents cancer cells from dividing and growing.
The effect of andrographolide on the cell cycle can vary depending on the cancer cell type. For instance, it has been reported to cause cell cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells and HL-60 leukemia cells. phcogrev.com In contrast, it induced G2/M phase arrest in MDA-MB-231 breast cancer cells and HepG2 liver cancer cells. phcogrev.com In colon cancer HT-29 cells, an interesting dose-dependent effect was observed, with lower doses causing G2/M arrest and higher doses leading to G0/G1 arrest. nih.gov
The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins. In MCF-7 cells, andrographolide treatment increased the levels of the cell cycle-dependent kinase (CDK) inhibitory protein p27. phcogrev.com In Lovo colon cancer cells, it led to an increase in the levels of p16, p21, and phosphorylated p53, while reducing the expression of CDK2 and CDK4. phcogrev.com In prostate cancer PC-3 cells, andrographolide was found to downregulate CDK1, contributing to G2/M arrest. academicjournals.org
Antioxidant Research into Andrograpanin's Efficacy
Andrograpanin, a significant labdane (B1241275) diterpenoid derived from the medicinal plant Andrographis paniculata, has been the subject of research for its potential therapeutic benefits, including its antioxidant properties. mdpi.comontosight.ai Scientific investigations suggest that Andrograpanin's ability to counteract oxidative stress may contribute to its broader pharmacological profile. ontosight.ai Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. ontosight.ainih.gov The antioxidant activity of Andrograpanin is often considered in the context of the synergistic effects of various compounds present in Andrographis paniculata extracts. mdpi.com
Further studies have explored the direct effects of isolated Andrograpanin on markers of oxidative and inflammatory stress. A key finding is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophage cells. nih.gov Overproduction of NO is a hallmark of inflammatory conditions and contributes to oxidative damage. Research has shown that Andrograpanin inhibits NO production in a concentration-dependent manner. mdpi.comnih.gov
Table 1: Inhibitory Effect of Andrograpanin on Nitric Oxide (NO) Production
| Compound | Cell Line | Assay | Result (IC₅₀) | Reference |
| Andrograpanin | Murine Macrophages | NO Inhibition | >100 µM | mdpi.com |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition in vitro.
The mechanism behind the antioxidant effects of compounds from Andrographis paniculata is thought to involve pathways like the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress, and its activation leads to the production of antioxidant enzymes. mdpi.com Studies on A. paniculata extracts and its primary component, andrographolide, have demonstrated activation of the Nrf2 pathway, suggesting a potential mechanism through which its constituents, possibly including Andrograpanin, exert their protective effects. nih.govmdpi.com
Mechanisms of Action of Andrograpanin at the Molecular and Cellular Level
Investigation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. researchgate.net These pathways are activated by various extracellular stimuli, leading to a cascade of protein phosphorylation that ultimately results in a cellular response. conicet.gov.ar
Downregulation of p38 MAPKs Signaling Pathways
Research has shown that andrograpanin exhibits its anti-inflammatory effects in part by downregulating the p38 MAPK signaling pathways. medchemexpress.comcapes.gov.br In studies involving lipopolysaccharide (LPS)-stimulated macrophage cells, a model for inducing an inflammatory response, andrograpanin was found to inhibit the phosphorylation of p38 MAPK. medchemexpress.comtargetmol.comnih.gov This inhibition of p38 MAPK activation is a key mechanism underlying andrograpanin's anti-inflammatory activity. capes.gov.brresearchgate.net The downregulation of this pathway helps to maintain the self-renewal of stem cells and prevent terminal and abnormal differentiation of corneal epithelial cells. nih.gov
Elucidation of Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the immune and inflammatory responses. mdpi.com It controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and chemokines. mdpi.compatsnap.com
Studies suggest that andrograpanin plays a role in the inhibition of the NF-κB signaling pathway. frontiersin.orgmedkoo.com In LPS-stimulated bovine endometrial epithelial cells (bEECs) and in cases of LPS-induced endometrial injury, andrograpanin has been shown to inhibit the degradation of IκBα and the phosphorylation of p65, both of which are critical steps in the activation of the NF-κB pathway. medkoo.com While the direct binding of andrograpanin to the NF-κB transcription factor has not been definitively demonstrated, its ability to inhibit NF-κB target gene levels is a significant aspect of its anti-inflammatory mechanism. phcogrev.com
Analysis of Chemokine Receptor Interaction and Internalization Mechanisms
Chemokine receptors are instrumental in directing the migration of immune cells to sites of inflammation. thno.org The interaction of chemokines with their receptors initiates signaling cascades that lead to cell movement, a process known as chemotaxis. nih.gov
Specific Interactions with CXC Chemokine Receptor 4 (CXCR4)
Andrograpanin has been found to specifically interact with the CXC Chemokine Receptor 4 (CXCR4). nih.gov It enhances the chemotaxis of leukocytes, such as Jurkat and THP-1 cells, induced by the chemokine SDF-1α (also known as CXCL12), which is the specific ligand for CXCR4. medchemexpress.comnih.gov This effect is specific to the CXCR4 pathway, as andrograpanin does not enhance chemotaxis induced by other chemokines like RANTES or MCP-1. nih.gov
Interestingly, the mechanism of action does not appear to involve direct interference with the binding of SDF-1α to CXCR4 or the subsequent G protein activation. nih.gov Instead, research indicates that andrograpanin significantly reduces the internalization of the CXCR4 receptor following its activation by SDF-1α. phcogrev.comnih.gov By inhibiting receptor internalization, andrograpanin may prolong the signaling activity of CXCR4 on the cell surface, thereby enhancing the chemotactic response. nih.gov
Gene Expression and Protein Synthesis Modulation Studies
The anti-inflammatory effects of andrograpanin are also mediated through its ability to modulate the expression of genes and the synthesis of proteins that are central to the inflammatory process. capes.gov.br
Regulation of Pro-inflammatory Cytokine Gene Expression
Andrograpanin has been shown to inhibit the production of several pro-inflammatory cytokines in a dose-dependent manner in LPS-activated macrophage cells. nih.gov These include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12p70 (IL-12p70). nih.govnih.gov
The reduction in cytokine production is a result of andrograpanin's ability to down-regulate the gene expression of these pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS). capes.gov.br Reverse transcription-polymerase chain reaction (RT-PCR) and western blotting assays have confirmed that andrograpanin inhibits the expression of these genes at both the mRNA and protein levels. capes.gov.brnih.gov Further investigation has suggested that andrograpanin may be particularly effective at downregulating the post-translational modification of IL-12 p35 and p40 proteins. nih.gov
Post-translational Modulation of Proteins
Post-translational modification (PTM) is a process where proteins are chemically altered after translation, which can change their structure, interactions, and function. news-medical.netwikipedia.org Common PTMs include the addition of chemical groups like phosphates (phosphorylation) or acetyl groups (acetylation), which can switch proteins "on" or "off". news-medical.netthermofisher.com These modifications are crucial for regulating nearly all aspects of cell biology. thermofisher.com
Currently, direct evidence from scientific literature specifically detailing Andrograpanin's role in causing post-translational modifications such as phosphorylation, ubiquitination, or acetylation of proteins is limited. While the compound's anti-inflammatory effects, such as the inhibition of the NF-κB pathway, are well-documented, the specific upstream PTM events directly mediated by Andrograpanin are not yet fully elucidated. nih.gov For instance, the inhibition of IκBα degradation and p65 phosphorylation are key steps in modulating the NF-κB pathway, suggesting an indirect influence on these PTMs, though a direct enzymatic interaction by Andrograpanin has not been confirmed. nih.gov
Enzymatic Inhibition Research
Cyclooxygenase (COX) Isoform Interaction and Inhibition Profiles
Cyclooxygenase (COX) enzymes, which exist as COX-1 and COX-2 isoforms, are responsible for converting arachidonic acid into prostaglandins, molecules involved in inflammation and other physiological processes. unpad.ac.idnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. unpad.ac.idnih.gov Research indicates that Andrograpanin affects the rate of prostaglandin (B15479496) H2 (PGH2) formation by both COX-1 and COX-2. unpad.ac.idindexcopernicus.comresearchgate.net
One study demonstrated that Andrograpanin interacts more prolonged with COX-1 compared to COX-2. indexcopernicus.comresearchgate.net This suggests a higher affinity for the COX-1 isoform. indexcopernicus.com While its parent compound andrographolide (B1667393) shows weak inhibition, Andrograpanin demonstrates more significant inhibitory activity on the rate of PGH2 formation, particularly with COX-2, where a 2 µg/l concentration showed inhibition strength similar to the control drug, acetosal. indexcopernicus.comresearchgate.net This has led to suggestions that Andrograpanin could be a candidate for development as an anti-inflammatory agent. unpad.ac.idindexcopernicus.comresearchgate.net
Table 1: Observed Effects of Andrograpanin on COX Isoforms
| Isoform | Observed Interaction/Inhibition | Reference |
| COX-1 | Interacts for a longer duration compared to COX-2, suggesting higher affinity. | indexcopernicus.comresearchgate.net |
| COX-2 | Inhibits the rate of PGH2 formation; at 2 µg/l, inhibition is comparable to acetosal. | indexcopernicus.comresearchgate.net |
Potential Inhibition of Viral Proteases (e.g., SARS-CoV-2 3CLpro)
The main protease (Mpro), or 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. nih.govdovepress.com Several in silico studies have identified Andrograpanin as a potential inhibitor of this enzyme. nih.govresearchgate.netjocpr.comjapsonline.com
Molecular docking simulations predict that Andrograpanin binds effectively to the active site of SARS-CoV-2 Mpro with strong binding affinities. nih.govjapsonline.com These theoretical experiments suggest that Andrograpanin could be a promising inhibitor of the viral protease. nih.gov One study reported a binding energy of -7.16 kcal/mol for Andrograpanin with Mpro. jocpr.com Further molecular dynamics simulations have shown that Andrograpanin forms stable interactions with key amino acid residues in the binding pocket of the protease, including the catalytic residue His41. nih.govpsgcas.ac.in
Table 2: In Silico Docking Results of Andrograpanin against SARS-CoV-2 Mpro (3CLpro)
| Study | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Shabnashmi PS, et al. (2020) | SARS-CoV-2 main protease | -7.16 | Not specified | jocpr.com |
| Vijayakumar M, et al. (2022) | SARS-CoV-2 Mpro (6LU7) | Not specified | His41, Asn142 | psgcas.ac.in |
| Majumdar M, et al. (2022) | SARS-CoV-2 Mpro | Strong affinity (value not specified) | Binds to active site | nih.gov |
Interference with Quorum Sensing Systems in Microbial Pathogens
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. frontiersin.org This system regulates virulence factors and biofilm formation, making it a target for antimicrobial strategies. frontiersin.orgresearcher.lifenih.gov
Interaction with Quorum Sensing Proteins (e.g., RhlI, LasI, LasR, BswR)
Research has shown that Andrograpanin can interfere with the QS systems of pathogenic bacteria like Pseudomonas aeruginosa. researcher.lifenih.gov In silico molecular simulation studies have predicted that Andrograpanin interacts with key QS proteins, including LasI, LasR, RhlI, and the swarming motility protein BswR. researcher.lifenih.govresearchgate.net The Las and Rhl systems are the most well-known QS mechanisms in P. aeruginosa. cdnsciencepub.com The LasR protein is a transcriptional regulator that, when activated, controls the expression of numerous virulence genes. cdnsciencepub.comnih.govnih.gov By binding to these proteins, Andrograpanin can disrupt the signaling cascade that leads to biofilm formation and the production of virulence factors. nih.gov This has been suggested as a mechanism for its observed ability to inhibit biofilm development by P. aeruginosa. researcher.lifenih.gov
Table 3: Predicted Quorum Sensing Protein Interactions of Andrograpanin
| Organism | Target Protein | Method | Finding | Reference |
| Pseudomonas aeruginosa | RhlI, LasI, LasR, BswR | In silico molecular simulation | Andrograpanin is predicted to interact with these QS-related proteins. | researcher.lifenih.govresearchgate.net |
Impact on Endocytosis Processes in Cellular Responses
Endocytosis is a fundamental cellular process where cells internalize molecules by engulfing them. fiveable.me This process is vital for nutrient uptake, signal transduction, and pathogen entry. fiveable.mefrontiersin.org One of the major pathways is clathrin-mediated endocytosis (CME), which involves the protein clathrin forming a coated pit that buds off into a vesicle. frontiersin.orgcam.ac.uk
Specific research directly investigating the impact of Andrograpanin on endocytic processes is sparse. However, one review article mentions a study that indicates Andrograpanin interferes with the endocytosis process, though details of the specific study and mechanism were not provided. phcogrev.com The context suggests this interference may be linked to its cytotoxic or anti-inflammatory properties. For example, endocytosis can be influenced by various cellular stress conditions and signaling pathways. cell-stress.com Given Andrograpanin's effects on inflammatory signaling, it is plausible that it could indirectly modulate endocytic pathways involved in cellular responses to pathogens or inflammatory stimuli, but further direct experimental evidence is required to confirm this.
Therapeutic Potential and Translational Research of Andrograpanin in Disease Models
Preclinical Studies in Inflammatory Disease Models
Andrograpanin has been primarily investigated for its potent anti-inflammatory effects. Research has focused on its ability to modulate key signaling pathways involved in the inflammatory cascade. The compound is of particular interest for its potential use in conditions characterized by excessive inflammation, such as those induced by bacterial endotoxins, as well as in autoimmune disorders. biosynth.com
The anti-inflammatory properties of Andrograpanin have been demonstrated in models of inflammation induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. In studies using LPS-activated macrophage cells, Andrograpanin inhibited the overproduction of nitric oxide (NO) and several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12p70, in a dose-dependent manner. capes.gov.brijpsonline.com Mechanistic studies revealed that these effects are achieved by down-regulating the gene expression of inducible nitric oxide synthase (iNOS) and the cytokines themselves. ijpsonline.com Further investigation into the molecular mechanism pinpointed the downregulation of the p38 mitogen-activated protein kinase (MAPKs) signaling pathway as a key contributor to Andrograpanin's anti-inflammatory activity in macrophages. nih.govcapes.gov.brijpsonline.com
The therapeutic potential of Andrograpanin has also been evaluated in an LPS-induced endometritis model in mice and in bovine endometrial epithelial cells (bEECs). biosynth.comresearchgate.netnih.gov In these studies, Andrograpanin was shown to significantly reduce endometrial injury in the mouse model. biosynth.comresearchgate.net Both in vivo and in vitro, it markedly decreased the mRNA and protein levels of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. biosynth.comresearchgate.netnih.gov The underlying mechanism was linked to the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB pathway, as evidenced by Andrograpanin's ability to prevent the degradation of IκBα and the subsequent phosphorylation of p65. biosynth.comresearchgate.net
| Model System | Key Findings | Signaling Pathway | Reference(s) |
|---|---|---|---|
| LPS-stimulated Macrophages | Reduced production of NO, TNF-α, IL-6, IL-12p70. | p38 MAPKs | nih.gov, capes.gov.br, ijpsonline.com |
| LPS-induced Mouse Endometritis | Mitigated endometrial injury; decreased MPO activity. | TLR4/NF-κB | biosynth.com, researchgate.net, nih.gov |
| LPS-stimulated Bovine Endometrial Epithelial Cells (bEECs) | Reduced mRNA and protein levels of IL-1β, IL-6, TNF-α. | TLR4/NF-κB | biosynth.com, researchgate.net, nih.gov |
| LPS-stimulated bEECs & Mouse Endometrium | Inhibited IκBα degradation and p65 phosphorylation. | TLR4/NF-κB | biosynth.com, researchgate.net |
Andrograpanin is considered a molecule of interest for its potential therapeutic use in inflammatory conditions such as arthritis and other autoimmune diseases. biosynth.com Its established role in inhibiting the NF-κB signaling pathway, a central regulator of inflammatory responses, provides a strong rationale for its investigation in this context. biosynth.com Animal studies focusing on the broader extract of Andrographis paniculata or its main constituent, andrographolide (B1667393), have shown efficacy in models of rheumatoid arthritis and multiple sclerosis. nih.govnih.govmdpi.com However, detailed preclinical studies focusing specifically on isolated Andrograpanin in arthritis and autoimmune disease models are not as extensively documented in the scientific literature. While its anti-inflammatory mechanisms are well-characterized in other models, further research is needed to delineate its specific efficacy and mechanisms in autoimmune conditions.
Murine Models of Lipopolysaccharide-Induced Inflammation (e.g., Macrophages, Endometritis)
Research in Infectious Disease Models
The utility of Andrograpanin extends to infectious disease research, where it has been studied for its ability to counteract bacterial defense mechanisms and its potential activity against viral proteins.
Andrograpanin has demonstrated significant efficacy against biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. In a notable study, Andrograpanin exhibited a synergistic effect with the antibiotic gentamicin (B1671437), significantly inhibiting biofilm production by Pseudomonas aeruginosa. imrpress.commdpi.com The mechanism of action involves the disruption of key bacterial processes. Andrograpanin was found to impair the production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm, and to reduce the synthesis of several virulence factors. mdpi.com
In silico molecular simulations provided further insight, predicting that Andrograpanin can interact with key proteins in the P. aeruginosa quorum sensing (QS) system, a cell-to-cell communication network that regulates biofilm formation and virulence. mdpi.com
| Target Protein (in P. aeruginosa) | Function | Type of Study | Reference(s) |
|---|---|---|---|
| RhlI, LasI, LasR | Quorum Sensing | In silico (Molecular Simulation) | mdpi.com |
| BswR | Swarming Motility | In silico (Molecular Simulation) | mdpi.com |
Research into the antiviral properties of Andrograpanin has primarily been conducted through computational models. An in silico molecular docking study investigated the potential of Andrograpanin to act as an inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. phcogrev.com The study calculated the binding energy of Andrograpanin to the protease, which is an indicator of the stability of the interaction. phcogrev.com While research has been conducted on other compounds from Andrographis paniculata, such as 14-deoxy-11,12-didehydroandrographolide, against viruses like HIV, specific experimental data on Andrograpanin's efficacy in viral infection models remains limited. longdom.org
| Compound | Target | Binding Energy (kcal/mol) | Type of Study | Reference(s) |
|---|---|---|---|---|
| Andrograpanin | SARS-CoV-2 Main Protease | -7.16 | In silico (Molecular Docking) | phcogrev.com |
| Andrographolide | SARS-CoV-2 Main Protease | -8.62 | In silico (Molecular Docking) | phcogrev.com |
| Neoandrographolide (B1678159) | SARS-CoV-2 Main Protease | -6.93 | In silico (Molecular Docking) | phcogrev.com |
| 14-deoxyandrographolide | SARS-CoV-2 Main Protease | -8.03 | In silico (Molecular Docking) | phcogrev.com |
| Chloroquine (Standard) | SARS-CoV-2 Main Protease | -6.37 | In silico (Molecular Docking) | phcogrev.com |
| Hydroxychloroquine (Standard) | SARS-CoV-2 Main Protease | -5.26 | In silico (Molecular Docking) | phcogrev.com |
Efficacy against Biofilm-Associated Infections (e.g., Pseudomonas aeruginosa)
Andrograpanin in Cancer Research Models
Andrograpanin is recognized as a molecule of interest in cancer research due to its ability to modulate immune function. biosynth.com While much of the anticancer research on Andrographis paniculata has centered on the more abundant compound, andrographolide, studies on fractions containing Andrograpanin have shown promising results. imrpress.com
| A. paniculata Fraction | Key Components | Bioactivity Finding | Cancer Cell Line | Reference(s) |
|---|---|---|---|---|
| 50% Methanolic Fraction (F2) | Andrographolide, 14-deoxy-11,12-didehydroandrographolide, Neoandrographolide, Andrograpanin | Highest cytotoxic activity among fractions tested (IC₅₀ = 32.46 µg/mL). | CACO-2 (Colorectal Adenocarcinoma) | longdom.org |
Studies in Hematological Malignancies (e.g., HL-60 cells)
Research specifically investigating the effects of Andrograpanin on hematological malignancy cell lines such as HL-60 is limited in the currently available scientific literature. Most of the existing research on the anti-leukemic properties of compounds derived from Andrographis paniculata has centered on Andrographolide.
For context, studies on the related compound, Andrographolide, have shown that it can induce apoptosis and inhibit the proliferation of various cancer cell lines, including the human promyelocytic leukemia cell line, HL-60. researchgate.netf1000research.com For instance, Andrographolide has been reported to arrest the cell cycle in the G0/G1 phase in HL-60 cells. nih.gov It has also been observed to induce apoptosis in these cells through a mechanism involving the intrinsic mitochondria-dependent pathway, which includes the regulation of pro-apoptotic markers like Bax and cytochrome c.
While Andrograpanin is a known bioactive constituent of Andrographis paniculata, direct studies on its efficacy and mechanisms of action in hematological cancer models like HL-60 cells are not extensively documented. longdom.orglongdom.org Further research is required to determine if Andrograpanin shares the anti-leukemic properties of Andrographolide or possesses its own unique therapeutic potential in this context.
Exploration in Solid Tumor Models (e.g., Prostate Cancer)
Similar to hematological malignancies, direct and extensive research on the specific effects of Andrograpanin on solid tumor models, including prostate cancer, is not widely available in published studies. The bulk of research into the anti-cancer properties of Andrographis paniculata extracts has focused on Andrographolide.
Andrographolide has demonstrated anti-cancer activities in various prostate cancer cell lines. nih.gov Studies have shown it can inhibit cell viability, decrease cell migration and invasion, and induce apoptosis in both androgen-dependent and androgen-independent prostate cancer cells. nih.gov Mechanistically, Andrographolide has been found to modulate various cellular pathways, including the inhibition of cell cycle regulators and chemokine receptors like CXCR3 and CXCR7. nih.gov Furthermore, in vivo studies using mouse xenograft models have indicated that Andrographolide can reduce prostate tumor growth. nih.gov
While a review article has mentioned the potential of Andrographis paniculata-derived compounds, including Andrograpanin, in the context of metabolic syndrome-associated prostate cancer, it primarily highlights the anti-inflammatory actions of these compounds rather than direct cytotoxic or anti-proliferative effects on prostate cancer cells. japsonline.com This suggests a potential indirect role in modulating the tumor microenvironment. However, dedicated studies to elucidate the direct impact of Andrograpanin on prostate cancer cells and its potential as a therapeutic agent are needed.
Investigation of Andrograpanin in Metabolic Syndrome Associated Pathologies
Andrograpanin, a diterpenoid lactone derived from Andrographis paniculata, has been investigated for its anti-inflammatory properties, which are highly relevant to the pathologies associated with metabolic syndrome. ncats.iocapes.gov.br Metabolic syndrome is characterized by a state of chronic, low-grade inflammation, which contributes to the development of associated conditions. nih.govmnilifestyle.co.za The ability of Andrograpanin to modulate inflammatory pathways suggests its potential as a therapeutic agent in this context. biosynth.com
Research has identified Andrograpanin as a hydrolysate of neoandrographolide and a component of the traditionally used medicinal plant Andrographis paniculata, which has been employed for its anti-inflammatory and anti-infective properties. capes.gov.brmedkoo.com
Modulation of Related Inflammatory Markers in Metabolic Contexts
The inflammatory state in metabolic syndrome involves the dysregulation of various signaling molecules, including pro-inflammatory cytokines. foodandnutritionjournal.org Research has demonstrated that Andrograpanin can directly modulate key inflammatory pathways.
A significant finding is the ability of Andrograpanin to inhibit the production of pro-inflammatory cytokines. In a study using lipopolysaccharide (LPS)-induced macrophage cells, a model often used to study inflammatory responses, Andrograpanin was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12p70 in a dose-dependent manner. ncats.io Specifically, at a concentration of 1.5 μM, Andrograpanin significantly inhibited the expression of IL-6, with near-complete inhibition observed at 90 μM. japsonline.com This inhibitory effect on cytokine production is attributed to its ability to down-regulate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. ncats.iocapes.gov.br
The modulation of these inflammatory markers by Andrograpanin is significant in the context of metabolic syndrome, where elevated levels of cytokines like IL-6 are implicated in insulin (B600854) resistance and other pathological processes. foodandnutritionjournal.org
Table 1: Effect of Andrograpanin on Inflammatory Markers in LPS-Induced Macrophages
| Inflammatory Marker | Concentration of Andrograpanin | Observed Effect | Reference |
|---|---|---|---|
| IL-6 | 1.5 μM | Significant inhibition of expression | japsonline.com |
| IL-6 | 90 μM | Almost complete inhibition of expression | japsonline.com |
| TNF-α | 15-90 μM | Dose-dependent inhibition | ncats.io |
| IL-12p70 | 15-90 μM | Dose-dependent inhibition | ncats.io |
Structure Activity Relationship Sar Studies of Andrograpanin and Its Analogues
Identification of Key Structural Moieties for Pharmacological Activities
Direct and extensive SAR studies on andrograpanin that identify its key structural moieties for pharmacological activity are limited. However, based on its known biological activities and its structural similarity to the well-studied andrographolide (B1667393), certain features of the andrograpanin molecule are likely crucial for its bioactivity. Andrograpanin's structure is characterized by a diterpene lactone core. mdpi.com
Andrograpanin has been noted for its anti-inflammatory effects, which involve the downregulation of p38 MAPKs signaling pathways in lipopolysaccharide-induced macrophage cells. academindex.com It also demonstrates inhibitory effects on the chemokine-directed movement of cells, a process linked to the inhibition of CXCR4 receptor internalization. phcogrev.com Furthermore, andrograpanin has shown activity against Enterovirus 71 (EV71). frontiersin.org The specific molecular interactions driving these activities are an area for further research.
Impact of Structural Modifications on Efficacy and Potency
There is a scarcity of published research detailing the systematic structural modification of andrograpanin and the resulting impact on efficacy and potency. The majority of modification efforts in this class of compounds have utilized andrographolide as the starting scaffold due to its higher natural abundance and potent biological activities. researchgate.netresearchgate.net
Design and Synthesis of Andrograpanin Derivatives for Enhanced Biological Activity
The rational design and synthesis of novel andrograpanin derivatives with enhanced biological activity is an area ripe for exploration but currently underexplored in the scientific literature. The general strategy for creating more potent analogues of diterpenoid lactones involves targeting specific functional groups for chemical transformation.
While researchers have successfully synthesized a wide array of andrographolide derivatives to improve properties like bioavailability and target selectivity, similar dedicated programs for andrograpanin are not apparent in published studies. researchgate.netresearchgate.net The knowledge gained from andrographolide research could, in principle, be applied to andrograpanin. For example, the introduction of quinoline (B57606) moieties has been shown to be a potential strategy for developing antiviral agents from andrographolide scaffolds, a concept that could potentially be transferred to andrograpanin. nih.gov However, without experimental data from the synthesis and biological evaluation of such andrograpanin derivatives, any discussion remains speculative.
Comparative Research and Synergistic Effects of Andrograpanin
Comparison of Andrograpanin's Activities with Other Andrographis paniculata Diterpenoids (e.g., Andrographolide (B1667393), Neoandrographolide)
Andrographis paniculata contains a variety of bioactive diterpenoids, with Andrographolide, Neoandrographolide (B1678159), and Andrograpanin being among the most studied. jst.go.jpnih.gov Andrographolide is the most abundant and is recognized for a wide spectrum of pharmacological properties, including potent anti-inflammatory, anti-cancer, and immunomodulatory effects. nih.govphcogrev.com Neoandrographolide is also a significant constituent, noted for its anti-inflammatory, anti-infective, and hepatoprotective activities. nih.govwindows.net
Andrograpanin, a less abundant compound, is structurally related to neoandrographolide and is, in fact, a hydrolysate of it in vivo and in vitro. capes.gov.br Research indicates that Andrograpanin shares some biological activities with its counterparts, particularly in the realm of inflammation and infection. nih.govwindows.netfrontiersin.org
Anti-inflammatory Activity: All three compounds exhibit anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways. biosynth.comphcogrev.com Andrograpanin has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12p70 in lipopolysaccharide (LPS)-activated macrophage cells. capes.gov.br Its mechanism involves the down-regulation of the p38 mitogen-activated protein kinase (MAPKs) signaling pathway. capes.gov.br
A comparative study on the inhibition of NO production in LPS-induced murine macrophages revealed differences in potency. While Andrographolide is a known suppressor of NO production, both Andrograpanin and Neoandrographolide inhibited NO production in a concentration-dependent manner, but with a reported IC₅₀ value of over 100 µM, suggesting a lower potency in this specific assay compared to other derivatives. nih.gov Conversely, some research suggests that neoandrographolide may be a more potent anti-inflammatory metabolite than andrographolide. acs.org
Anti-infective and Immunomodulatory Activity: Andrograpanin is described as having both anti-inflammatory and anti-infective properties. nih.govwindows.netfrontiersin.org In a study investigating compounds from A. paniculata for their ability to inhibit Enterovirus 71, Andrograpanin was identified as a bioactive constituent. frontiersin.org It has also been found to have an IFNγ-inducing effect in a T-cell line transactivation assay, suggesting a role in activating immune responses. frontiersin.org
Table 1: Comparative Bioactivities of Andrographis paniculata Diterpenoids
| Compound | Primary Bioactivities Reported | Mechanism of Action Notes |
|---|---|---|
| Andrograpanin | Anti-inflammatory, Anti-infective, Immunomodulatory. nih.govwindows.netfrontiersin.org | Inhibits NO and pro-inflammatory cytokines via down-regulation of p38 MAPKs pathway. capes.gov.br Induces IFNγ. frontiersin.org |
| Andrographolide | Anti-inflammatory, Anti-cancer, Immunomodulatory, Anti-infective, Hepatoprotective. nih.govphcogrev.comnih.gov | Inhibits NF-κB and ERK1/2 pathways. phcogrev.com Induces cell cycle arrest. nih.gov |
| Neoandrographolide | Anti-inflammatory, Anti-infective, Hepatoprotective, Antiviral. nih.govwindows.netnih.gov | Potent anti-inflammatory; inhibits NO production. nih.govacs.org |
Studies on Combination Therapies Involving Andrograpanin
The exploration of synergistic effects when combining phytochemicals with other compounds is a promising area of research aimed at enhancing therapeutic outcomes. biosynth.com While studies focusing specifically on Andrograpanin in combination therapies are emerging, research on the broader extracts of Andrographis paniculata and its major constituent, andrographolide, provides a strong rationale for such investigations.
A notable study demonstrated the synergistic potential of Andrograpanin in combating bacterial biofilms. Research showed that Andrograpanin (at 0.15 mM) significantly inhibited biofilm production by Pseudomonas aeruginosa when used in the presence of the antibiotic gentamicin (B1671437) (at 0.0084 mM). researchgate.net This suggests that Andrograpanin can enhance the efficacy of conventional antibiotics against resistant bacterial structures. The proposed mechanism involves the impairment of extracellular polymeric substances and other virulence factors. researchgate.net
Furthermore, studies on andrographolide have shown its potential in combination cancer chemotherapy. It has been found to induce synergistic apoptosis when combined with 5-Fluorouracil and to enhance the sensitivity of cancer cells to doxorubicin. nih.gov Another study highlighted the therapeutic advantage of combining andrographolide with D-penicillamine in treating copper toxicosis, where the combination was more effective than monotherapy in reducing liver fibrosis and cell death. researchgate.netnih.gov These findings with andrographolide suggest that other structurally related diterpenoids like Andrograpanin could also serve as valuable adjuncts in combination regimens.
The use of fixed-combination herbal products like 'Kan Jang', which contains an Andrographis paniculata extract, in treating upper respiratory tract infections, inherently relies on the synergistic effects of its multiple constituents, including Andrograpanin. nih.gov The positive outcomes of such combination products in clinical settings further support the concept that the combined action of these diterpenoids is more effective than the individual compounds alone. nih.gov
Table 2: Examples of Combination Studies with Andrographis Compounds
| Compound(s) | Combined With | Therapeutic Area | Observed Synergistic Effect |
|---|---|---|---|
| Andrograpanin | Gentamicin | Anti-bacterial | Significant inhibition of Pseudomonas aeruginosa biofilm production. researchgate.net |
| Andrographolide | 5-Fluorouracil | Anti-cancer | Induction of synergistic apoptosis in cancer cells. nih.gov |
| Andrographolide | D-penicillamine | Copper Toxicosis | Enhanced reduction of liver fibrosis and hepatocyte apoptosis. researchgate.netnih.gov |
| Andrographis paniculata Extract | Eleutherococcus senticosus (in Kan Jang) | Respiratory Infections | Positive effect in treating acute upper respiratory tract infections. nih.gov |
Research Methodologies and Analytical Approaches Applied to Andrograpanin Studies
Cellular and Molecular Biology Techniques
The biological activities of Andrograpanin have been investigated using a variety of cellular and molecular biology techniques. These methodologies have been crucial in elucidating the compound's mechanisms of action at a molecular level, particularly concerning its anti-inflammatory, immunomodulatory, and anti-biofilm properties.
In Vitro Anti-Inflammatory and Immunomodulatory Studies
A significant portion of the research on Andrograpanin has focused on its effects on inflammatory pathways in various cell models. Macrophage cell lines, such as RAW 264.7, are commonly used and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. medchemexpress.comnih.govcapes.gov.br
Key techniques and findings from these studies include:
Nitric Oxide (NO) Production Assays: The Griess method is employed to measure the production of nitric oxide (NO), a pro-inflammatory mediator. Studies show that Andrograpanin inhibits LPS-induced NO production in a dose-dependent manner in macrophage cells. medchemexpress.comnih.govcapes.gov.br
Cytokine Production Analysis: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12), are measured using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) for protein levels and quantitative Polymerase Chain Reaction (qPCR) for mRNA levels. researchgate.net Research indicates that Andrograpanin significantly suppresses the production and gene expression of these cytokines in LPS-stimulated macrophages. nih.govcapes.gov.brresearchgate.net
Western Blotting: This technique is used to analyze the expression of key proteins involved in inflammatory signaling pathways. Research has demonstrated that Andrograpanin inhibits the expression of inducible nitric oxide synthase (iNOS). nih.govcapes.gov.br Furthermore, it has been shown to down-regulate the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a critical component of a major inflammatory signaling pathway. medchemexpress.comnih.govcapes.gov.brtargetmol.com Other studies have shown that Andrograpanin can inhibit the degradation of IκBα and the phosphorylation of p65, key events in the activation of the NF-κB pathway. biosynth.commedkoo.com
Chemotaxis Assays: The effect of Andrograpanin on cell migration has been studied using chemotaxis assays. One study found that Andrograpanin enhances the chemotaxis of leukocytes, including Jurkat, THP-1, and peripheral blood lymphocyte (PBL) cells, towards the chemokine SDF-1α. medchemexpress.comtargetmol.com
Cell Viability Assays: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, cell viability is often assessed using methods like the Trypan Blue assay. For instance, Andrograpanin's antiproliferative activity has been evaluated against human HL60 cells. medchemexpress.com
Table 1: Summary of In Vitro Anti-Inflammatory Effects of Andrograpanin
| Cell Line | Stimulant | Technique Used | Finding | Reference(s) |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Griess Assay, RT-PCR, Western Blot | Inhibited NO production; Down-regulated iNOS and pro-inflammatory cytokine gene expression; Down-regulated p38 MAPKs signaling pathways. | medchemexpress.comnih.govcapes.gov.br |
| Jurkat, THP-1, PBL cells | Chemokine SDF-1α | Chemotaxis Assay | Enhanced leukocyte chemotaxis. | medchemexpress.comtargetmol.com |
| Human HL60 cells | N/A | Trypan Blue Assay | Exhibited antiproliferative activity. | medchemexpress.com |
| Bovine Endometrial Epithelial Cells | Lipopolysaccharide (LPS) | Western Blot | Inhibited IκBα degradation and p65 phosphorylation (NF-κB pathway). | medkoo.com |
Anti-Biofilm and Quorum Sensing Inhibition Studies
The potential of Andrograpanin to interfere with bacterial biofilms has been explored, particularly against Pseudomonas aeruginosa.
Microscopy Techniques: To visualize the structural impact on biofilms, a range of advanced microscopy methods are utilized. These include fluorescence microscopy, atomic force microscopy (AFM), and field emission scanning electron microscopy (FESEM), which have collectively shown that Andrograpanin alters the biofilm structure. nih.gov
Virulence Factor Production Analysis: The effect of Andrograpanin on the production of extracellular polymeric substances (EPS) and other virulence factors is investigated to understand its mechanism of action against bacterial pathogens. nih.gov
In Silico and Molecular Modeling Studies
Computational methods, primarily molecular docking, have been extensively used to predict the binding affinity and interaction of Andrograpanin with various protein targets. This approach provides insights into potential mechanisms of action that can be later verified by in vitro or in vivo experiments.
Mechanism Prediction: In the context of its anti-biofilm activity against Pseudomonas aeruginosa, molecular simulation studies predicted that Andrograpanin interacts with quorum sensing proteins such as RhlI, LasI, LasR, and the swarming motility protein BswR. nih.gov
Antiviral Target Prediction: Molecular docking has been used to evaluate Andrograpanin as a potential inhibitor of viral proteins. For example, it was shown to have a high binding energy with the neuraminidase (NA) protein of the H1N1 influenza virus and the main protease of SARS-CoV-2. jmbfs.orgjmbfs.orgjocpr.com
Other Therapeutic Targets: The interaction of Andrograpanin has been computationally modeled with other proteins implicated in disease, such as glucokinase (relevant to diabetes) and NOTCH1 (a protein in a signaling pathway relevant to cancer). rjptonline.orgbioinformation.net
Table 2: Summary of In Silico Molecular Docking Studies of Andrograpanin
| Target Protein | Disease Context | Key Finding | Reference(s) |
| Quorum sensing proteins (RhlI, LasI, LasR), BswR | Bacterial Biofilm (P. aeruginosa) | Predicted interaction with key proteins involved in biofilm formation and motility. | nih.gov |
| Neuraminidase (NA) | Influenza (H1N1) | Showed high binding energy to the active site of the NA protein. | jmbfs.orgjmbfs.org |
| Main Protease | SARS-CoV-2 | Predicted as a potential inhibitor. | jocpr.com |
| Glucokinase | Diabetes Mellitus | Predicted to dock well with the target protein, suggesting a potential role in blood glucose regulation. | rjptonline.org |
| NOTCH1 | Gastric Cancer | Documented binding features with proteins in the Notch-signaling pathway. | bioinformation.net |
Q & A
Q. What are the primary mechanisms underlying Andrograpanin’s anti-inflammatory effects?
Andrograpanin exerts anti-inflammatory effects through multiple pathways:
- p38 MAPK inhibition : It suppresses LPS-induced p38 MAPK signaling in macrophages, reducing pro-inflammatory cytokine production .
- COX enzyme modulation : Andrograpanin inhibits PGH2 formation by interacting with both COX-1 and COX-2 isoforms, as shown via TMPD oxidation assays .
- In vitro validation : Studies use LPS-induced macrophage models and enzyme activity assays to quantify inhibition .
Q. How is Andrograpanin quantified in Andrographis paniculata extracts?
A validated HPLC method with UV detection (210–220 nm) is employed, using reference standards for identification. Key steps include:
- Chromatographic separation : C18 columns with gradient elution (water-acetonitrile) .
- Quality control : Quantification of diterpene lactones (e.g., andrograpanin content ranges from 0.25% to 4.46% in plant samples) .
- Validation : Precision (RSD <3%) and recovery rates ensure accuracy .
Q. What in silico approaches validate Andrograpanin’s interaction with viral proteases?
Molecular docking and dynamics (MD) simulations are critical:
- Docking : Andrograpanin shows strong binding affinity (−8.61 kcal/mol) with SARS-CoV-2 Mpro, forming hydrogen bonds at active-site residues (e.g., His41, Cys145) .
- MD simulations : Stable protein-ligand interactions (RMSD <4 Å over 50 ns) and MMGBSA scoring confirm competitive inhibition against the N3 inhibitor .
- ADMET profiling : Predicts low toxicity and favorable pharmacokinetics .
Advanced Research Questions
Q. How do researchers resolve contradictions in Andrograpanin’s efficacy across inflammation models?
Discrepancies arise from:
- Model specificity : LPS-induced macrophages emphasize p38 MAPK inhibition , while COX-1/2 assays highlight enzyme modulation .
- Dosage variability : Anti-inflammatory effects are dose-dependent, with higher concentrations (>10 µM) required for COX inhibition .
- Phytochemical variability : Geographical origin affects andrograpanin content in plant extracts, impacting bioactivity .
- Methodological rigor : Cross-validation using knockout models or pathway-specific inhibitors (e.g., SB203580 for p38) clarifies mechanistic contributions .
Q. What experimental designs are critical for assessing Andrograpanin’s dual inhibition of COX and MAPK pathways?
Key strategies include:
- Orthogonal assays : Pair Western blotting (p-p38 detection) with prostaglandin ELISA to quantify pathway-specific effects .
- Selective inhibitors : Use NS-398 (COX-2 inhibitor) or SB203580 (p38 inhibitor) to isolate mechanisms .
- Dose-response curves : Establish IC50 values for both pathways (e.g., COX-1 IC50 ≈ 15 µM vs. p38 IC50 ≈ 5 µM) .
- Time-course studies : Monitor temporal differences in pathway activation (e.g., early p38 suppression vs. late COX inhibition) .
Q. How to optimize molecular dynamics (MD) parameters when simulating Andrograpanin’s binding to SARS-CoV-2 Mpro?
Best practices include:
- Simulation length : ≥50 ns to ensure equilibrium (validated via RMSD/RMSF plots) .
- Force fields : AMBER or CHARMM for protein-ligand systems, with TIP3P water models .
- Binding free energy : Calculate MMGBSA scores (e.g., −45 kcal/mol for Andrograpanin-Mpro) .
- Control comparisons : Benchmark against co-crystallized ligands (e.g., N3 inhibitor) to validate docking poses .
Q. What strategies address batch variability in Andrograpanin sourcing for reproducible research?
Mitigation approaches:
- Standardized cultivation : Grow A. paniculata under controlled environmental conditions (light, soil) to minimize phytochemical variation .
- Phytochemical profiling : Use HPLC to quantify diterpene lactones (e.g., andrograpanin, andrographolide) in each batch .
- Synthetic analogs : Develop semi-synthetic derivatives to ensure purity and consistency .
- Collaborative repositories : Share characterized extracts via platforms like NPASS or PubChem .
Methodological Considerations
- For in vitro studies : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate cell viability via MTT/WST-1 assays .
- For in silico studies : Use multiple docking software (AutoDock, Schrödinger) to cross-validate binding poses .
- For phytochemical analysis : Adhere to USP guidelines for herbal extract standardization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
